molecular formula C2H5F2O2P B3052823 Phosphorodifluoridic acid, ethyl ester CAS No. 460-52-6

Phosphorodifluoridic acid, ethyl ester

Cat. No.: B3052823
CAS No.: 460-52-6
M. Wt: 130.03 g/mol
InChI Key: CNDDYKSDJBKASR-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Studies of Organofluorophosphorus Compounds

Early Research Initiatives and Their Scientific Contributions

The origins of organofluorine chemistry predate the isolation of elemental fluorine itself. nih.gov One of the earliest reports of an organofluorine compound synthesis was by Dumas and Péligot in 1835, who prepared methyl fluoride (B91410). nih.gov A significant early contribution was the development of halogen exchange reactions, a method now widely used in the fluorochemical industry. nih.gov Alexander Borodin is noted for carrying out the first nucleophilic replacement of a halogen with fluoride in 1862. nih.gov In the realm of aromatic compounds, the work of Swarts in 1898 on fluorinated side chains was a notable advancement. nih.gov

Simultaneously, the field of organophosphorus chemistry was emerging. The French chemist Paul Thénard is credited with the first observation of a compound containing carbon, phosphorus, and hydrogen in 1845. mdpi.com This was followed by the synthesis of triethyl phosphate (B84403) by Swiss chemist Franz Voegeli in 1848. mdpi.com A major step forward in creating carbon-phosphorus bonds was the Michaelis-Arbuzov reaction, a method developed by August Michaelis and Aleksandr Arbuzov. researchgate.net These early explorations into both organofluorine and organophosphorus compounds laid the essential groundwork for the later synthesis and study of molecules combining these functionalities, such as phosphorodifluoridic acid, ethyl ester. mdpi.comresearchgate.net The toxic properties of certain organophosphorus compounds were discovered in Germany during the 1930s, which led to their secret development for military purposes and later, their widespread use as insecticides starting in the 1940s. mdpi.com

Evolution of Research Paradigms for Fluorinated Esters

Research into fluorinated esters has progressed significantly over the years, driven by the unique properties that fluorine atoms impart to organic molecules. The introduction of fluorine can significantly alter a molecule's physical, chemical, and biological characteristics. Early synthetic methods often involved harsh conditions. However, the field has evolved towards more controlled and selective fluorination techniques.

The Claisen condensation was utilized in 1964 to synthesize fluoro-β-keto esters. pdx.edu For instance, ethyl-1,1,1-trifluoroacetoacetate was produced via an exothermic reaction involving sodium wire and a mixture of ethyl trifluoroacetate (B77799) and ethyl acetate. pdx.edu In 1965, a series of trifluoroacetate esters were prepared by reacting trifluoroacetic anhydride (B1165640) with various phenol (B47542) derivatives. pdx.edu More recent research has focused on developing milder and more versatile methods. For example, copper-mediated fluorination of arylboronate esters has been developed to allow for the direct conversion to aryl fluorides under gentle conditions. nih.gov The ongoing development of novel catalytic transformations continues to expand the toolkit available to chemists, enabling the synthesis of complex fluorinated esters that were previously inaccessible. sciencedaily.com This evolution reflects a broader trend in organic chemistry towards greater precision and efficiency in molecular synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-difluorophosphoryloxyethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5F2O2P/c1-2-6-7(3,4)5/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDDYKSDJBKASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5F2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196682
Record name Phosphorodifluoridic acid, ethyl ester
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Molecular Weight

130.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-52-6
Record name Phosphorodifluoridic acid, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorodifluoridic acid, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorodifluoridic acid, ethyl ester
Source EPA DSSTox
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Contemporary Significance in Advanced Chemical Sciences

Established Laboratory Synthesis Protocols

The synthesis of this compound in a laboratory setting is primarily achieved through a two-step process, commencing with the formation of an intermediate, ethyl phosphorodichloridate, followed by a fluorination step.

Pathways for this compound Synthesis

The most logical and widely supported pathway for the synthesis of this compound involves two key transformations:

Esterification of Phosphoryl Chloride: The initial step involves the reaction of phosphoryl chloride with ethanol (B145695) to yield ethyl phosphorodichloridate. georganics.skgeorganics.sk This reaction is a standard method for the preparation of organophosphorus compounds. nih.govnoaa.govchemicalbook.comnih.gov

Reaction Scheme 1: Formation of Ethyl Phosphorodichloridate

Fluorination of Ethyl Phosphorodichloridate: The intermediate, ethyl phosphorodichloridate, is subsequently converted to the final product through fluorination. This is achieved by treating it with a suitable fluorinating agent, such as a metal fluoride (B91410) (e.g., sodium fluoride or potassium fluoride). This type of nucleophilic substitution, where chloride is replaced by fluoride, is a common strategy in the synthesis of organophosphorus fluoridates. nih.gov

Reaction Scheme 2: Fluorination to Yield this compound

A recent approach in the field of organophosphorus chemistry involves late-stage fluorination, which could also be applicable for the synthesis of the target molecule. nih.gov

Optimization of Synthetic Conditions for Research Applications

While specific optimization studies for the synthesis of this compound are not extensively detailed in the available literature, general principles of synthetic optimization can be applied to enhance the yield and purity of the product.

ParameterConsiderations for Optimization
Solvent The choice of solvent is critical in both steps. For the esterification, an inert solvent is typically used. In the fluorination step, a polar aprotic solvent can facilitate the dissolution of the metal fluoride and promote the nucleophilic substitution.
Temperature The reaction temperature at each stage needs to be carefully controlled to manage the reaction rate and minimize side reactions. The esterification is often carried out at low temperatures to control the evolution of HCl gas. The fluorination step might require heating to proceed at a reasonable rate.
Stoichiometry The molar ratio of the reactants is a key parameter. In the first step, a slight excess of either phosphoryl chloride or ethanol might be used to drive the reaction to completion. In the fluorination step, at least two equivalents of the metal fluoride are required to replace both chlorine atoms.
Reaction Time Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or ³¹P NMR spectroscopy is essential to determine the optimal reaction time for each step.

Purity Assessment in Research-Grade Synthesis

The purity of the synthesized this compound is crucial for its application in research. A combination of spectroscopic and chromatographic techniques is employed for its characterization and purity determination.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the ethyl group protons.

¹³C NMR: Confirms the carbon framework of the ethyl group. chemicalbook.com

³¹P NMR: Is highly diagnostic for phosphorus-containing compounds, with a characteristic chemical shift for the phosphorodifluoridate moiety. rsc.orgresearchgate.net

¹⁹F NMR: Directly observes the fluorine atoms, and the coupling with the phosphorus atom provides definitive structural information. nih.gov

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, confirming the identity of the product. nist.gov Gas chromatography-mass spectrometry (GC-MS) can be used to separate the product from any impurities before mass analysis.

Chromatographic Methods:

Gas Chromatography (GC): Can be used to assess the volatility and purity of the final product.

High-Performance Liquid Chromatography (HPLC): May be employed for the analysis of less volatile impurities.

Reaction Mechanisms Governing Formation

The formation of this compound is governed by nucleophilic substitution reactions at the phosphorus center.

Elucidation of Reaction Pathways

Formation of Ethyl Phosphorodichloridate: The lone pair of electrons on the oxygen atom of ethanol acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphoryl chloride. This is followed by the elimination of a chloride ion and a proton to form ethyl phosphorodichloridate and hydrogen chloride.

Fluorination: The fluoride ions from the metal fluoride act as nucleophiles, attacking the phosphorus center of ethyl phosphorodichloridate. This occurs in two successive Sɴ2-type reactions, with the displacement of the two chloride ions.

Mechanistic Intermediates and Transition States

The fluorination step is believed to proceed through a pentacoordinate transition state. For each substitution of a chloride ion by a fluoride ion, the following is proposed:

Nucleophilic Attack: The fluoride ion attacks the phosphorus atom, leading to the formation of a trigonal bipyramidal transition state.

Transition State: In this transition state, the incoming fluoride and the leaving chloride are in apical positions.

Chloride Departure: The phosphorus-chlorine bond breaks, and the chloride ion departs, leading to the formation of the fluorinated product with an inversion of configuration at the phosphorus center (if it were chiral).

Computational studies on similar organophosphorus reactions, such as the fluorination of alkyl phosphonates, support the involvement of such transition states and provide insights into the energetics of the reaction pathway. nih.gov

Chemical Reactivity, Transformation, and Kinetic Studies

Fundamental Reactivity Profiles

Phosphorodifluoridic acid, ethyl ester, also known as ethyl phosphorodifluoridate, is a phosphorus(V) compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to an ethoxy group and two fluorine atoms. The high electronegativity of the fluorine and oxygen atoms renders the phosphorus center highly electrophilic, making it susceptible to attack by nucleophiles.

The primary mode of reactivity for this compound involves nucleophilic substitution at the phosphorus center. In these reactions, a nucleophile attacks the electrophilic phosphorus atom, leading to the displacement of one of the substituents, typically a fluoride (B91410) ion, which is a good leaving group.

The general mechanism for nucleophilic substitution at a tetrahedral phosphorus center can proceed through different pathways, primarily associative (SN2-like) or dissociative (SN1-like) mechanisms. In an associative mechanism, the nucleophile adds to the phosphorus center to form a pentacoordinate intermediate or transition state, followed by the departure of the leaving group. A dissociative mechanism would involve the initial cleavage of the bond to the leaving group to form a reactive metaphosphate intermediate, which is then attacked by the nucleophile. For this compound, given the nature of the substituents, an associative pathway is generally considered more likely.

While specific kinetic data for a wide range of nucleophiles with ethyl phosphorodifluoridate is not extensively available in the public literature, its reactivity can be inferred from its known reactions and the behavior of analogous compounds.

Reaction with Alcohols: this compound reacts with alcohols. For instance, its reaction with ethanol (B145695) leads to the substitution of a fluoride ion to form diethyl phosphorofluoridate and hydrogen fluoride. This reaction underscores the susceptibility of the P-F bond to nucleophilic attack by alcohols.

Reaction with Water (Hydrolysis): The compound is reported to be rapidly attacked by cold water, indicating its high reactivity towards hydrolysis. This process involves the nucleophilic attack of water on the phosphorus center, leading to the displacement of a fluoride ion and the formation of ethyl phosphorofluoridic acid and hydrofluoric acid. The hydrolysis can proceed further to ultimately yield phosphoric acid, ethanol, and hydrofluoric acid. The rate of hydrolysis is expected to be significantly influenced by pH.

The table below summarizes the expected products from the reaction of this compound with common nucleophiles.

Nucleophile (Nu)ReagentExpected Substitution ProductLeaving Group
Hydroxide (B78521)NaOH (aq)Ethyl phosphorofluoridate saltF⁻
AlkoxideRONaAlkyl ethyl phosphorofluoridateF⁻
AmineRNH₂N-Alkyl-P-ethoxy-P-fluorophosphonamidateF⁻
WaterH₂OEthyl phosphorofluoridic acidF⁻
AlcoholROHDiethyl phosphorofluoridate (with EtOH)F⁻

The reactivity of this compound extends to a range of other chemical species, primarily dictated by the electrophilicity of the phosphorus center.

Reaction with Primary Amines: Reactions between primary amines and fluorophosphoranes generally lead to the replacement of fluorine atoms with alkylamino groups. By analogy, this compound is expected to react with primary amines, where the amine acts as a nucleophile, displacing a fluoride ion to form N-alkyl-P-ethoxy-P-fluorophosphonamidates.

Reaction with Organometallic Reagents: While specific data is scarce, organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are potent nucleophiles and would be expected to react with this compound. The reaction would likely involve the displacement of a fluoride ion by the carbanionic R group, leading to the formation of a new P-C bond.

The following table provides a summary of reactions with various chemical species.

Reactant SpeciesGeneral FormulaExpected Reaction TypePrimary Product
AlcoholsROHNucleophilic SubstitutionDiethyl phosphorofluoridate (with EtOH)
WaterH₂OHydrolysisEthyl phosphorofluoridic acid
Primary AminesRNH₂Nucleophilic SubstitutionN-Alkyl-P-ethoxy-P-fluorophosphonamidate

Kinetic Studies of Chemical Transformations

Detailed experimental kinetic studies specifically on this compound are not widely reported in the literature. However, the principles of reaction kinetics for nucleophilic substitution at phosphorus(V) centers can be applied to understand its behavior.

The rate of nucleophilic substitution reactions of this compound would be expected to follow second-order kinetics, being first order in the ester and first order in the nucleophile.

Rate = k[C₂H₅OP(O)F₂][Nu]

Where:

k is the second-order rate constant

[C₂H₅OP(O)F₂] is the concentration of this compound

[Nu] is the concentration of the nucleophile

The rate constant, k, would be influenced by the nature of the nucleophile, the solvent, and the temperature. Stronger, less sterically hindered nucleophiles would be expected to give higher reaction rates. Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), would provide insight into the transition state of the reaction. For an associative SN2-like mechanism, a negative entropy of activation is typically observed, reflecting the ordering of the system in the more constrained transition state.

The solvent can have a profound effect on the rates of nucleophilic substitution reactions at phosphorus centers. The polarity of the solvent and its ability to solvate the reactants and the transition state are key factors.

For a reaction proceeding through a polar, charge-separated transition state, an increase in solvent polarity would be expected to stabilize the transition state more than the reactants, thus increasing the reaction rate. For instance, the hydrolysis of many organophosphorus esters is faster in more polar solvents.

The choice of solvent can also influence the reaction mechanism. In some cases, a change from a non-polar to a polar solvent can shift the mechanism from a concerted (SN2-like) to a stepwise pathway involving a pentacoordinate intermediate.

The table below illustrates the expected qualitative effect of solvent polarity on the reaction rate for a hypothetical SN2-like reaction of this compound.

SolventDielectric Constant (approx.)Expected Relative RateRationale
Hexane1.9SlowLow polarity, poor stabilization of polar transition state
Diethyl Ether4.3ModerateModerate polarity
Acetone21FasterHigher polarity, better stabilization of transition state
Ethanol24.5FastPolar protic solvent, can stabilize transition state and solvate leaving group
Water80.1Very FastHigh polarity, excellent stabilization of polar transition state and leaving group

Temperature and Pressure Effects on Reaction Dynamics

Detailed research findings and data tables concerning the specific effects of temperature and pressure on the reaction dynamics of this compound are not found in the reviewed scientific literature. General chemical principles suggest that, like most chemical reactions, the rate of reactions involving this ester would increase with temperature, following the Arrhenius equation. However, without experimental data, specific activation energies or the impact of temperature on reaction pathways and product distributions cannot be detailed.

Similarly, the effect of pressure on the kinetics of reactions involving this compound has not been specifically documented. For reactions in the liquid phase, pressure effects are typically significant only at very high pressures or if there is a substantial change in the volume of activation. For gas-phase reactions, pressure would influence reaction rates according to the order of the reaction. No specific studies providing quantitative data on these aspects for this compound could be located.

Catalysis in Reactions Involving this compound

The application and study of catalysts in reactions involving this compound is another area with limited specific information in the public domain.

Similarly, a thorough search did not yield any studies focused on the heterogeneous catalysis of reactions involving this compound. Research on heterogeneous catalysis of other organophosphate esters exists, particularly in the context of environmental remediation, but this information cannot be directly applied to this compound without specific experimental verification. Consequently, no data tables or detailed research findings can be presented for this subsection.

Advanced Spectroscopic and Analytical Methodologies for Research

Spectroscopic Characterization Techniques in Academic Research

Spectroscopy is a cornerstone in the chemical sciences for probing molecular structures and properties. For Phosphorodifluoridic acid, ethyl ester, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provides a complete analytical picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. By analyzing the interactions of atomic nuclei with an external magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. For this specific compound, a multi-nuclear approach involving ¹H, ¹³C, ¹⁹F, and ³¹P NMR is employed.

¹H NMR: Proton NMR is used to identify the ethyl group (-CH₂CH₃). The spectrum would characteristically show a quartet for the methylene protons (-CH₂) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons. The integration of these signals would confirm the 2:3 proton ratio.

¹³C NMR: Carbon-13 NMR provides information on the carbon backbone. Two distinct signals would be expected, corresponding to the methylene and methyl carbons of the ethyl group.

¹⁹F NMR: Fluorine-19 NMR is crucial for characterizing the P-F bonds. A doublet is expected for the two equivalent fluorine atoms due to coupling with the single phosphorus atom. nih.gov

³¹P NMR: Phosphorus-31 NMR provides direct information about the phosphorus center. The spectrum would exhibit a triplet, arising from the coupling of the phosphorus nucleus with the two equivalent fluorine atoms. nih.gov

The coupling constants (J-values) observed between these nuclei (e.g., JP-F, JH-H, JP-O-C-H) are critical for confirming the connectivity of the ethyl group to the phosphorodifluoridate moiety through an oxygen atom.

NucleusExpected Chemical Shift (δ) Range (ppm)Expected MultiplicityCoupling To
¹H (-CH₃)~1.3Triplet-CH₂-
¹H (-CH₂-)~4.2Quartet-CH₃
¹³C (-CH₃)~15SingletN/A
¹³C (-CH₂-)~65SingletN/A
¹⁹FVariableDoublet³¹P
³¹PVariableTriplet¹⁹F

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum is dominated by strong absorptions corresponding to the stretching vibrations of the phosphoryl (P=O) and phosphorus-fluorine (P-F) bonds. The C-O single bond stretch and the various C-H stretching and bending vibrations of the ethyl group are also readily identifiable. The C=O stretch in aliphatic esters typically appears in the 1750-1735 cm⁻¹ region, while C-O stretches are found between 1300-1000 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations, which may be weak or absent in the IR spectrum. The symmetric P-F stretch, for instance, would be expected to produce a strong signal in the Raman spectrum. Studies on aqueous phosphoric acid have identified key P-O stretching modes using Raman spectroscopy. researchgate.netresearchgate.net

Together, these techniques provide a detailed vibrational fingerprint of the molecule, confirming the presence of all key functional moieties.

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)
C-H Stretch (sp³)IR/Raman2850-3000
P=O StretchIR1250-1350
P-O-C StretchIR/Raman1000-1100
P-F StretchIR/Raman800-950

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. For this compound (C₂H₅F₂O₂P), the monoisotopic mass is 129.99952272 Da. nih.govlookchem.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) at m/z ≈ 130 would be observed. The molecule would then undergo fragmentation, breaking at its weakest bonds. Common fragmentation pathways for esters involve cleavage adjacent to the carbonyl group or the alkoxy group. libretexts.org For this organophosphorus ester, characteristic fragmentation would likely involve:

Loss of an ethyl radical (•CH₂CH₃), resulting in a fragment at m/z 101.

Loss of an ethoxy radical (•OCH₂CH₃), leading to a [PO₂F₂]⁺ fragment at m/z 101.

Cleavage of a P-F bond, resulting in a fragment at m/z 111.

Loss of an ethylene molecule (C₂H₄) via a McLafferty-type rearrangement.

The analysis of these fragment ions allows for the reconstruction of the molecular structure and serves as a confirmation of the data obtained from NMR and IR spectroscopy. chemguide.co.uklibretexts.org

m/z ValueProposed Fragment IonFormula
130Molecular Ion [M]⁺[C₂H₅F₂O₂P]⁺
101[M - C₂H₅]⁺ or [PO₂F₂]⁺[F₂O₂P]⁺
85[M - OC₂H₅]⁺[C₂H₅FPO]⁺
69[POF₂]⁺[F₂OP]⁺

Chromatographic and Separation Science in Research Applications

Chromatography is essential for separating this compound from reaction mixtures, analyzing its purity, and quantifying its presence. Both gas and liquid chromatography offer distinct advantages for the analysis of this and related organophosphorus compounds.

Gas chromatography (GC) is a premier technique for the separation and analysis of volatile and thermally stable compounds like this compound. drawellanalytical.com It is widely used in research and forensic toxicology to analyze organophosphate compounds. drawellanalytical.comnih.gov

A typical GC method for analyzing organophosphorus compounds involves a capillary column, often with a 5% phenyl polysiloxane stationary phase (e.g., TG-5MS). analysis.rs Analysis is commonly performed using a splitless injection mode to maximize sensitivity. analysis.rsnih.gov Specialized deactivated liners in the GC inlet are often used to prevent the degradation of these sensitive compounds and minimize peak tailing. analysis.rs

Detection can be achieved using various detectors:

Flame Ionization Detector (FID): A universal detector for organic compounds.

Nitrogen-Phosphorus Detector (NPD): A highly sensitive and selective detector for phosphorus-containing compounds.

Mass Spectrometer (MS): Provides both quantitative data and structural confirmation of the eluted peaks, making GC-MS a powerful tool for definitive identification. nih.gov

This methodology allows for the effective separation of the target analyte from solvents, starting materials, and byproducts, enabling precise purity assessment.

For organophosphorus compounds that may be thermally labile or less volatile, High-Performance Liquid Chromatography (HPLC) is the preferred analytical method. chromatographyonline.com HPLC is versatile and can be adapted for the analysis of a wide range of organophosphorus esters. nih.govwmich.edu

Common HPLC approaches include:

Reversed-Phase HPLC: Utilizing a nonpolar stationary phase (e.g., C18) with a polar mobile phase (e.g., acetonitrile/water mixture).

Hydrophilic Interaction Liquid Chromatography (HILIC): Employs a polar stationary phase and is suitable for separating polar compounds. nih.gov

Detection in HPLC is often accomplished using a UV detector if the molecule contains a chromophore, or more universally and with greater specificity, by coupling the HPLC system to a mass spectrometer (LC-MS/MS). nih.govresearchgate.net LC-MS/MS provides excellent sensitivity and selectivity, allowing for the detection of trace amounts of the compound in complex matrices. Sample preparation for HPLC analysis may involve solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. chromatographyonline.comnih.gov

Analytical Method Development and Validation for Research

The development and validation of analytical methods are critical for the accurate and reliable quantification of "this compound" in research samples. These processes ensure that the chosen analytical procedure is suitable for its intended purpose, providing data that is both precise and accurate. researchgate.netgavinpublishers.com The validation process for an analytical method intended for this compound would typically follow guidelines established by the International Council for Harmonisation (ICH). europa.eunih.gov

The development phase involves selecting an appropriate analytical technique, such as gas chromatography (GC) or liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. nih.gov Given the likely volatility of "this compound," GC-MS is a plausible technique. lookchem.com Method development would focus on optimizing parameters such as the type of column, temperature programming, and mass spectrometer settings to achieve good resolution and peak shape for the analyte.

Once a method is developed, it must be validated to demonstrate its reliability. Key validation parameters that are assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netgavinpublishers.com

Method Robustness and Precision in Research Contexts

Method Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For a hypothetical GC-MS method for "this compound," robustness would be assessed by making slight changes to parameters such as the injection port temperature, column flow rate, and oven temperature ramp rate. The results from these varied conditions are then compared to the results from the standard method to determine if any significant deviations occur.

Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. researchgate.net Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements and is usually assessed at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability refers to the precision under the same operating conditions over a short interval of time.

Intermediate precision expresses the variation within the same laboratory, but with different analysts, on different days, and with different equipment.

Reproducibility assesses the precision between different laboratories.

For research purposes, establishing high precision is crucial for ensuring that observed variations are due to experimental factors rather than analytical variability.

Table 1: Illustrative Robustness Study for a Hypothetical GC-MS Method for this compound

ParameterVariationPeak Area RSD (%)Retention Time Shift (min)
Injection Temperature245°C (-5°C)1.8-0.05
255°C (+5°C)2.1+0.04
Flow Rate0.9 mL/min (-0.1)2.5+0.10
1.1 mL/min (+0.1)2.3-0.09
Oven Ramp Rate9°C/min (-1°C/min)1.9+0.15
11°C/min (+1°C/min)2.0-0.14

Quantification Strategies for Research Samples

Accurate quantification of "this compound" in research samples is essential for understanding its behavior in various experimental systems. The choice of quantification strategy depends on the nature of the sample matrix and the required level of accuracy and precision.

External Standard Calibration: This is the most common quantification method. It involves creating a calibration curve by analyzing a series of standards with known concentrations of "this compound." The response of the analytical instrument is plotted against the concentration of the analyte. The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve. The linearity of this curve is a critical validation parameter. researchgate.net

Internal Standard Calibration: To correct for potential variations in sample preparation and instrument response, an internal standard can be used. The internal standard is a compound that is chemically similar to the analyte but not present in the sample. A known amount of the internal standard is added to all samples, standards, and blanks. The calibration curve is then constructed by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. This approach can significantly improve the precision and accuracy of the quantification.

Key parameters determined during the validation of quantification strategies include:

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Table 2: Example Calibration Data for Quantification of this compound

Standard Concentration (ng/mL)Instrument Response (Peak Area)Calculated Concentration (ng/mL)Accuracy (%)
1.05,2300.9898.0
5.025,8905.12102.4
10.051,1509.9599.5
25.0126,50025.30101.2
50.0249,80049.9699.9
100.0505,100101.02101.0
Calibration Curve Parameters
Correlation Coefficient (r²) 0.9998
LOD (ng/mL) 0.3
LOQ (ng/mL) 1.0

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature and behavior of Phosphorodifluoridic acid, ethyl ester. unram.ac.idunram.ac.id These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, energy, and geometry.

The electronic structure of a molecule dictates its reactivity and physical properties. For this compound, quantum chemical calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net

Table 1: Calculated Electronic Properties of this compound

PropertyValue (Hartree)Value (eV)
HOMO Energy-0.358-9.74
LUMO Energy0.0721.96
HOMO-LUMO Gap0.43011.70
Dipole Moment3.25 Debye
Mulliken Atomic ChargesP: +1.25, O(P=O): -0.75, O(Et): -0.60, F: -0.45

Note: The data in this table are representative values derived from typical DFT calculations on similar organophosphorus compounds and are intended for illustrative purposes.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show a region of high negative potential around the phosphoryl oxygen, indicating its susceptibility to electrophilic attack, while the phosphorus atom would be characterized by a positive potential, making it a site for nucleophilic attack. semanticscholar.org

Theoretical calculations are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict UV-Vis spectra, while calculations of vibrational frequencies are invaluable for interpreting infrared (IR) and Raman spectra. rsc.org

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated with high accuracy. The predicted ¹³C, ¹H, ¹⁹F, and ³¹P NMR spectra serve as a powerful tool for structural elucidation.

Table 2: Predicted Spectroscopic Data for this compound

ParameterPredicted Value
³¹P NMR Chemical Shift -15.2 ppm
¹⁹F NMR Chemical Shift -72.5 ppm
Key IR Vibrational Frequencies P=O stretch: 1320 cm⁻¹, P-F stretch: 950 cm⁻¹, C-O stretch: 1050 cm⁻¹
UV-Vis λmax 195 nm

Note: The data in this table are illustrative and represent typical values obtained from computational studies on analogous organofluorophosphate compounds.

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, such as the hydrolysis of this compound. dtic.mil By locating transition states and calculating activation energies, the reaction mechanism can be elucidated. chemrxiv.org For instance, the hydrolysis is expected to proceed via a nucleophilic attack of a water molecule on the phosphorus center. mdpi.com

Table 3: Calculated Energetics for the Hydrolysis of this compound

Reaction StepΔH (kcal/mol)ΔG (kcal/mol)Activation Energy (Ea) (kcal/mol)
Formation of Pentacoordinate Intermediate-5.2+2.115.8
Proton Transfer-2.5-0.55.4
Product Formation-12.8-18.58.2

Note: This data is a representative example based on computational studies of the hydrolysis of similar phosphonate (B1237965) and phosphate (B84403) esters and serves to illustrate the type of information obtained.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms in the system. This approach allows for the exploration of conformational landscapes and intermolecular interactions over time.

This compound possesses rotational freedom around its single bonds, leading to various possible conformations. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. The ethyl group can adopt different orientations relative to the phosphate core, and the dynamics of these conformational changes can be tracked.

MD simulations are particularly powerful for studying the behavior of molecules in solution. By explicitly including solvent molecules in the simulation box, the solvation shell around this compound can be characterized. rsc.org The simulations can reveal the nature and dynamics of interactions, such as hydrogen bonding between the phosphoryl oxygen and protic solvents. nih.gov Understanding these interactions is crucial as they can significantly influence the molecule's reactivity and stability. osti.gov

Reaction Mechanism Modeling

Computational modeling of reaction mechanisms for organophosphorus compounds, such as this compound, typically employs quantum mechanical methods like Density Functional Theory (DFT) and ab initio molecular orbital calculations. rsc.orgchemrxiv.orgresearchgate.net These methods are used to simulate the interactions between molecules and map out the potential energy surface of a reaction, revealing the most likely pathway from reactants to products.

For this compound, a primary reaction of interest would be nucleophilic substitution at the phosphorus center, a common reaction for phosphate esters and related compounds. researchgate.netnih.gov Modeling this process would involve simulating the approach of a nucleophile (e.g., a hydroxide (B78521) ion in alkaline hydrolysis) to the phosphorus atom. The calculations would track the geometric and energetic changes as the nucleophile forms a new bond with the phosphorus and one of the existing bonds (e.g., a phosphorus-fluorine bond) is broken.

Theoretical studies on analogous compounds, like O,O-dimethyl phosphorofluoridate, have shown that such reactions often proceed through a step-wise mechanism involving a transient intermediate species. rsc.org The modeling process identifies these intermediates and the energy barriers that must be overcome to transition from one state to another. Solvent effects are also a critical component of accurate modeling, as they can significantly influence the stability of charged species and the height of energy barriers. rsc.org

Transition State Identification and Characterization

A key objective in reaction mechanism modeling is the identification and characterization of the transition state (TS). The transition state represents the highest energy point along the reaction coordinate—a saddle point on the potential energy surface with one imaginary vibrational frequency corresponding to the motion along that coordinate. chemrxiv.org Locating this structure is crucial for calculating the activation energy of a reaction, which determines its rate.

In the context of nucleophilic attack on a phosphofluoridate, computational studies identify transition states for both the formation of an intermediate and its subsequent decomposition. rsc.org For example, in the alkaline hydrolysis of various phosphofluoridates, a common mechanism involves the formation of a pentacoordinate intermediate. rsc.org The transition states for these reactions typically feature a trigonal-bipyramidal geometry around the central phosphorus atom. chemrxiv.org

Computational characterization of a transition state includes determining its geometry (bond lengths and angles), energy relative to the reactants and products, and its vibrational frequencies. The presence of a single imaginary frequency confirms that the structure is indeed a true transition state.

Research on the hydrolysis of related phosphofluoridates provides insight into the energy barriers that would be expected for similar reactions involving this compound. The calculated activation energies for the rate-determining step in the hydrolysis of several analogous compounds are presented below.

Calculated Activation Energies for Alkaline Hydrolysis of Related Phosphofluoridates in Aqueous Solution

CompoundRate-Determining StepCalculated Energy Barrier (kcal/mol)Reference
Diisopropyl phosphorofluoridate (DFP)Intermediate FormationNot specified, but intermediate formation is rate-determining. rsc.org
SarinIntermediate Formation8.6 rsc.org
SomanIntermediate FormationNot specified, but intermediate formation is rate-determining. rsc.org
O,O-dimethyl phosphorofluoridateIntermediate FormationNot specified, but intermediate formation is rate-determining. rsc.org

Reaction Coordinate Mapping

Reaction coordinate mapping is a powerful computational technique used to explore the potential energy surface and understand the complex dynamics of a chemical reaction. arxiv.orgnih.gov The reaction coordinate is the path of minimum energy that connects the reactants to the products via the transition state. Mapping this coordinate involves calculating the energy of the system at various points along this path, generating an energy profile for the reaction.

This technique is not limited to simply identifying stationary points (reactants, products, intermediates, and transition states). It can be extended to study complex quantum dissipative dynamics by defining an "augmented system" that includes a suitably chosen collective environmental coordinate. arxiv.orgnih.govresearchgate.net This approach is particularly useful for reactions in condensed phases where the interaction with the surrounding environment (the "bath") is strong. researchgate.net

For a reaction involving this compound, reaction coordinate mapping could be used to:

Visualize the Reaction Pathway: Plotting the energy as a function of the reaction coordinate provides a clear visual representation of the energy barriers and the stability of intermediates.

Study Dynamic Effects: By mapping the coordinate, researchers can investigate whether the reaction proceeds directly from the transition state to the products or if it involves more complex dynamics, such as bifurcations leading to multiple products. hw.ac.uk

Analyze Environmental Influence: In more advanced applications, the reaction coordinate can be coupled to environmental degrees of freedom to model how a solvent or other surrounding molecules influence the reaction dynamics. arxiv.org

Essentially, the method aims to simplify a complex problem by focusing on a key collective coordinate (the reaction coordinate) and treating its coupling to a simpler "residual reservoir." nih.gov This allows for the application of rigorous theoretical models to understand otherwise intractable reaction dynamics.

Applications of this compound in Specialized Chemical Research

This compound, a notable organophosphorus compound, is a subject of increasing interest across various specialized domains of chemical research. Its unique structural features, combining a reactive phosphoryl center with electronegative fluorine atoms and an ethyl ester group, suggest a number of potential applications that are being actively explored. This article delves into the researched and theoretical roles of this compound in bioactive molecule design, materials science, and as a precursor in organic synthesis.

Environmental Transformation and Academic Fate Studies

Degradation Pathways in Environmental Models

The degradation of a chemical compound in the environment can occur through various abiotic and biotic processes. For phosphorodifluoridic acid, ethyl ester, this would involve the breaking of its chemical bonds through mechanisms such as hydrolysis and photolysis.

Hydrolysis Mechanisms in Aqueous Systems

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, the ester linkage is a potential site for hydrolysis. This reaction would result in the formation of phosphorodifluoridic acid and ethanol (B145695). The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

However, specific experimental studies determining the hydrolysis kinetics (e.g., half-life in water at different pH values) for this compound have not been identified in the reviewed literature. Therefore, no quantitative data on its hydrolytic degradation can be presented.

Interactive Data Table: Hydrolysis Data for this compound No experimental data available.

Photolytic Degradation Research

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. The susceptibility of this compound to photolysis would depend on its ability to absorb light in the environmentally relevant spectrum (wavelengths greater than 290 nm) and the efficiency of the subsequent chemical reactions. Direct photolysis involves the direct absorption of light by the molecule, while indirect photolysis is mediated by other light-absorbing substances in the environment, such as hydroxyl radicals.

A thorough search of scientific databases did not yield any studies focused on the photolytic degradation of this compound. As a result, its environmental persistence in the presence of sunlight is unknown.

Biotransformation Research in Model Organisms

Biotransformation is the chemical modification of a substance by a living organism. This process is a key factor in determining the environmental persistence and potential for bioaccumulation of a chemical.

Microbial Degradation Studies in Laboratory Settings

Microorganisms, such as bacteria and fungi, play a crucial role in the degradation of organic compounds in soil and water. Laboratory studies using pure or mixed microbial cultures are often employed to assess the biodegradability of a chemical. Such studies would typically investigate the rate of disappearance of the parent compound and the identification of any resulting metabolites.

Specific research on the microbial degradation of this compound is not documented in the available scientific literature. Therefore, its potential for biodegradation by environmental microorganisms remains uncharacterized.

Interactive Data Table: Microbial Degradation of this compound No experimental data available.

Enzymatic Biotransformation Research

The biotransformation of foreign compounds in organisms is carried out by a wide variety of enzymes. For an ester like this compound, esterases would be the primary enzymes responsible for its initial breakdown. Research in this area would involve incubating the compound with specific enzymes or cell-free extracts to identify the transformation products and determine the reaction kinetics.

No studies detailing the enzymatic biotransformation of this compound were found. The specific enzymes capable of metabolizing this compound and the resulting metabolic pathways have not been elucidated.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

Current synthetic methods for phosphorodifluoridic acid esters, while effective, often rely on traditional approaches. The future of synthesizing ethyl phosphorodifluoridate will likely focus on developing more efficient, sustainable, and versatile methodologies. Drawing inspiration from broader advances in organophosphorus chemistry, several innovative pathways can be envisioned.

One promising area is the exploration of catalytic methods. For instance, palladium(0)-catalyzed cross-coupling reactions have been successfully used for creating phosphorus-carbon bonds in other contexts and could potentially be adapted for the synthesis of phosphorodifluoridate esters. Similarly, advancements in phosphine catalysis, which utilize carbanion-phosphonium zwitterions, may offer new routes to this compound with enhanced control over reaction conditions.

Future research could also focus on flow chemistry techniques. Continuous flow reactors offer advantages such as precise control over reaction parameters, improved safety for handling reactive intermediates, and scalability. Developing a flow-based synthesis for phosphorodifluoridic acid, ethyl ester, could lead to higher yields and purity while minimizing waste.

Furthermore, enzymatic and biocatalytic approaches, while still nascent in this specific area, represent a green and highly selective alternative. The discovery or engineering of enzymes capable of catalyzing the formation of P-F bonds could revolutionize the synthesis of fluorinated organophosphates.

A summary of potential novel synthetic approaches is presented in the table below.

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic Methods (e.g., Palladium, Phosphine)High efficiency, selectivity, and milder reaction conditions.Catalyst design, substrate scope expansion, and mechanistic understanding.
Flow ChemistryEnhanced safety, scalability, and process control.Reactor design, optimization of reaction parameters, and integration with purification.
Biocatalysis/Enzymatic SynthesisHigh selectivity, sustainability, and use of renewable resources.Enzyme discovery, protein engineering, and development of biocatalytic cascades.

Advanced Mechanistic Insights into Reactivity

A deeper understanding of the reaction mechanisms governing the reactivity of this compound, is crucial for its effective utilization. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of its chemical behavior.

Advanced kinetic studies, including stopped-flow and quench-flow techniques, can provide valuable data on reaction rates and the influence of various parameters. These experimental approaches, when coupled with in-situ spectroscopic monitoring (e.g., NMR, IR), can help identify and characterize transient intermediates and transition states.

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in modeling reaction pathways. researchgate.netnih.gov DFT calculations can be used to determine the geometries and energies of reactants, intermediates, transition states, and products, providing a theoretical framework to complement experimental findings. researchgate.netnih.gov Such studies can help rationalize observed reactivity and selectivity, and predict the outcomes of new reactions. For example, computational models can elucidate the role of the fluorophosphorane moiety in influencing reaction pathways. researchgate.net

Future mechanistic studies could focus on:

Nucleophilic Substitution Reactions: A detailed investigation into the SN2@P mechanism, including the role of the ethyl ester group and the fluorine atoms in modulating the electrophilicity of the phosphorus center.

Hydrolysis and Solvolysis: Understanding the stability of the compound in different solvent systems and pH conditions is critical for its practical application.

Reactions with Biomolecules: Elucidating the mechanism of interaction with biological nucleophiles could inform the design of new bioactive compounds.

Development of New Applications in Interdisciplinary Research

While the current applications of this compound, are somewhat specialized, its unique chemical properties suggest significant potential for new applications across various scientific disciplines.

In the field of materials science , the compound could serve as a precursor or additive for the development of novel polymers and materials. Its incorporation could enhance properties such as thermal stability, flame retardancy, and ionic conductivity. For example, it could be explored as an electrolyte additive in lithium-ion batteries, a research area where related organophosphate compounds have shown promise.

In medicinal chemistry and drug discovery , the phosphorodifluoridate moiety could be incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic profiles. Fluorine substitution is a well-established strategy for enhancing metabolic stability and binding affinity. The unique electronic properties of the P-F bond could be leveraged in the design of novel enzyme inhibitors or prodrugs. researchgate.net The synthesis of phosphoroamidate esters and their nucleotide analogs for applications in polynucleotide sequencing highlights the potential for modified phosphate (B84403) groups in biotechnology. google.com

In agrochemical science , the development of new pesticides and herbicides containing the phosphorodifluoridate group is another promising avenue. The high reactivity and specific mode of action of organophosphates could be fine-tuned by the presence of the two fluorine atoms, potentially leading to more potent and selective agrochemicals.

Research AreaPotential ApplicationRationale
Materials ScienceElectrolyte additives, flame retardants, polymer precursors.The P-F bond can enhance thermal stability and electrochemical properties.
Medicinal ChemistryEnzyme inhibitors, prodrugs, bioactive molecule scaffolds.Fluorine can improve metabolic stability and binding affinity of drug candidates.
AgrochemicalsNovel pesticides and herbicides.The unique reactivity may lead to enhanced potency and selectivity.

Methodological Advancements in Characterization and Computational Studies

Advancements in analytical and computational techniques will be instrumental in driving future research on this compound.

In the realm of characterization , advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques will continue to be a cornerstone for structural elucidation and dynamic studies. creative-biostructure.com Techniques such as Solid-State NMR (ssNMR), including Rotational Echo Double Resonance (REDOR), can provide detailed information about the structure of materials derived from this compound. creative-biostructure.com Furthermore, multidimensional NMR techniques (e.g., 1H-19F, 1H-31P HETCOR) will be crucial for unambiguously assigning the structure of complex reaction products.

Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), will be essential for the identification of intermediates and products in complex reaction mixtures. Coupling these techniques with liquid chromatography (LC-MS) or gas chromatography (GC-MS) will allow for the separation and characterization of even trace components.

TechniqueAdvancement/ApplicationImpact on Research
Advanced NMRssNMR, REDOR, multidimensional NMR.Detailed structural and dynamic information in solid and solution states. creative-biostructure.com
Advanced Mass SpectrometryLC-MS, GC-MS, soft ionization techniques.Identification of trace intermediates and complex reaction products.
Computational ChemistryHigher-accuracy DFT, AI/Machine Learning models.More reliable prediction of properties, mechanisms, and novel molecular design.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis protocols for Phosphorodifluoridic acid, ethyl ester, and what purity levels are typically achieved?

  • Methodology : Synthesis typically involves esterification reactions using acid catalysts (e.g., HCl or H2SO4) under controlled conditions. For example, ethyl esters of carboxylic acids are often prepared via nucleophilic substitution or transesterification . Purity assessment requires chromatographic (GC-MS) or spectroscopic (NMR) validation. While specific purity data for this compound is limited, analogous fluorinated esters often achieve >95% purity after distillation or column chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • GC-MS : Ideal for quantifying ester content and identifying degradation products (e.g., fatty acid ethyl esters are routinely analyzed via GC-MS) .


  • NMR : <sup>19</sup>F and <sup>31</sup>P NMR are critical for confirming fluorinated and phosphorous moieties .
  • IR Spectroscopy : Validates functional groups like P-F bonds (~800–900 cm<sup>-1</sup>) .
  • Cross-referencing with databases like NIST ensures spectral accuracy .

Q. What are the critical safety considerations when handling this compound?

  • Methodology :

  • Exposure Control : Use fume hoods and PPE (gloves, goggles) due to its reactivity and toxicity .
  • Emergency Protocols : Immediate flushing with water for eye/skin contact (15+ minutes) and respiratory support if inhaled .
  • Storage : Store in airtight containers away from moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound to maximize yield and minimize side products?

  • Methodology :

  • Design of Experiments (DoE) : Use central composite designs to test variables like temperature, catalyst concentration, and solvent ratios .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps .
  • Byproduct Mitigation : Adjust stoichiometry (e.g., excess ethanol) to shift equilibrium toward ester formation .

Q. What methodologies resolve contradictions in hydrolysis kinetics data across studies?

  • Methodology :

  • Comparative Analysis : Replicate studies under standardized conditions (pH, temperature) to isolate variables .
  • Computational Modeling : Apply density functional theory (DFT) to predict hydrolysis pathways and compare with experimental data .
  • Error Source Identification : Evaluate instrumentation calibration (e.g., pH meters) and solvent purity, which may skew kinetic measurements .

Q. How can mechanistic studies elucidate the reactivity of this compound in biological systems?

  • Methodology :

  • Isotopic Labeling : Use <sup>18</sup>O or deuterated ethanol to trace ester bond cleavage in enzymatic assays .
  • Receptor Binding Assays : Test interactions with cholinesterases or phospholipases using fluorimetric assays .
  • Metabolite Profiling : Identify degradation products (e.g., difluorophosphoric acid) via LC-MS to infer metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.